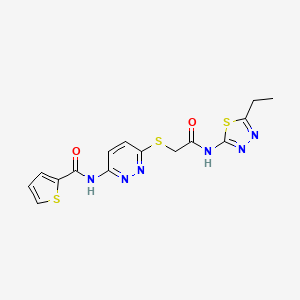

N-(6-((2-((5-ethyl-1,3,4-thiadiazol-2-yl)amino)-2-oxoethyl)thio)pyridazin-3-yl)thiophene-2-carboxamide

Description

N-(6-((2-((5-ethyl-1,3,4-thiadiazol-2-yl)amino)-2-oxoethyl)thio)pyridazin-3-yl)thiophene-2-carboxamide (CAS: 872704-30-8) is a heterocyclic compound featuring a thiophene-2-carboxamide core linked to a pyridazin-3-yl group via a thioether bridge. The pyridazine moiety is further substituted with a 2-((5-ethyl-1,3,4-thiadiazol-2-yl)amino)-2-oxoethyl group. This structure integrates multiple pharmacophoric elements, including thiadiazole (known for antimicrobial and antitumor activity), pyridazine (a nitrogen-rich aromatic system), and thiophene-carboxamide (common in kinase inhibitors) .

Properties

IUPAC Name |

N-[6-[2-[(5-ethyl-1,3,4-thiadiazol-2-yl)amino]-2-oxoethyl]sulfanylpyridazin-3-yl]thiophene-2-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H14N6O2S3/c1-2-12-19-21-15(26-12)17-11(22)8-25-13-6-5-10(18-20-13)16-14(23)9-4-3-7-24-9/h3-7H,2,8H2,1H3,(H,16,18,23)(H,17,21,22) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WKSQJMSUUSHBNA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=NN=C(S1)NC(=O)CSC2=NN=C(C=C2)NC(=O)C3=CC=CS3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H14N6O2S3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

406.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mechanism of Action

Target of Action

It’s worth noting that thiadiazole-containing compounds are known to interact strongly with biological targets due to their mesoionic character.

Mode of Action

Thiadiazole derivatives have been found to exert a broad spectrum of biological activities. They can cross cellular membranes due to their mesoionic nature, which allows them to interact strongly with biological targets.

Pharmacokinetics

Due to the mesoionic nature of thiadiazoles, these compounds are able to cross cellular membranes. Their relatively good liposolubility is most likely attributed to the presence of the sulfur atom.

Biological Activity

N-(6-((2-((5-ethyl-1,3,4-thiadiazol-2-yl)amino)-2-oxoethyl)thio)pyridazin-3-yl)thiophene-2-carboxamide is a complex compound that incorporates multiple heterocyclic structures known for their diverse biological activities. This article explores the biological activity of this compound, focusing on its potential therapeutic applications, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound consists of several key components:

- Thiadiazole moiety : Known for its antimicrobial, anti-inflammatory, and anticancer properties.

- Pyridazine ring : Associated with various pharmacological activities including antidepressant and anti-inflammatory effects.

- Thiophene structure : Enhances the compound's electronic properties and may contribute to its biological activity.

1. Antimicrobial Activity

Research indicates that thiadiazole derivatives exhibit significant antimicrobial properties. For instance, compounds containing the thiadiazole ring have been shown to possess activity against various bacterial strains, including both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values for related compounds typically range from 100 to 500 μg/mL .

2. Anticancer Properties

Thiadiazole derivatives have garnered attention for their anticancer potential. Studies have demonstrated that these compounds can inhibit the growth of various cancer cell lines through mechanisms such as topoisomerase inhibition and apoptosis induction . In particular, derivatives similar to the compound have shown promising cytotoxic effects against human cancer cell lines.

3. Anti-inflammatory Effects

The compound's structural components suggest potential activity as a COX-II inhibitor, which is crucial for managing inflammation-related conditions. Inhibitors in this category have been associated with reduced ulcerogenic effects while maintaining efficacy against inflammation .

4. Antitubercular Activity

Thiadiazole derivatives have also been explored for their antitubercular activity. Research has identified several derivatives that demonstrate effective inhibition of Mycobacterium tuberculosis, making them candidates for further development in tuberculosis treatment .

Case Study 1: Cytotoxicity Evaluation

A study evaluating the cytotoxic effects of related thiadiazole compounds showed that certain derivatives exhibited selective toxicity towards cancer cells while sparing normal cells. This selectivity is attributed to enhanced π-π interactions between the aromatic systems in the compound and amino acid residues in target proteins .

Case Study 2: Molecular Docking Studies

Molecular docking simulations have been employed to predict the binding affinities of the compound with various target proteins involved in disease processes. These studies indicated favorable binding interactions with proteins such as COX-II and topoisomerases, suggesting mechanisms through which the compound may exert its biological effects .

Research Findings Summary

Scientific Research Applications

Research indicates that this compound exhibits a range of biological activities:

Anticancer Activity

Preliminary studies have shown that N-(6-((2-((5-ethyl-1,3,4-thiadiazol-2-yl)amino)-2-oxoethyl)thio)pyridazin-3-yl)thiophene-2-carboxamide may induce cytotoxic effects against various cancer cell lines through mechanisms such as:

- Apoptosis Induction : The compound has been observed to trigger apoptotic pathways in cancer cells.

- Cell Cycle Arrest : It may interfere with the cell cycle progression, leading to inhibited tumor growth.

Antimicrobial Properties

The compound has demonstrated antimicrobial activity against both gram-positive and gram-negative bacteria, suggesting its potential use as an antibacterial agent.

Anti-inflammatory Effects

Research suggests that it may modulate inflammatory pathways, offering potential therapeutic benefits in treating inflammatory diseases.

Case Studies

Several case studies have documented the biological activity of compounds similar to this compound:

-

Antitumor Studies : A study highlighted the effectiveness of thiophene derivatives in inducing cell death in chronic myelogenous leukemia cells, emphasizing the role of sulfur atoms in enhancing cytotoxicity .

- Mechanism : Activation of caspases and DNA fragmentation were noted as key indicators of apoptosis.

-

Antibacterial Efficacy : Another study focused on thiophene-based compounds showing significant binding interactions with target proteins involved in bacterial resistance .

- Findings : The synthesized compounds exhibited enhanced binding patterns and stability compared to other analogs.

Comparison with Similar Compounds

Structural Analogues

The target compound shares core features with several classes of heterocyclic derivatives:

Key Observations :

- The target compound’s molecular weight (~497.5) exceeds most analogs due to its fused pyridazine-thiadiazole system.

- The thiazolecarboxamide in Example 320 () lacks the thiadiazole moiety but shares the carboxamide functionality, which is critical for hydrogen bonding in target interactions .

Comparisons :

- : Uses isothiocyanate coupling under reflux conditions to form hydrazide derivatives, differing from the target’s likely thioether/amide approach .

- : Employs sodium hydride in THF for nucleophilic substitution, a harsher condition compared to the mild coupling reactions inferred for the target .

Physicochemical Properties

- Spectroscopy :

- Melting Points :

- The target compound’s melting point is unreported, but analogs like 7b (160–162°C) and 9b (202–204°C) suggest moderate thermal stability for similar structures .

Q & A

Basic Research Questions

Q. What are the key spectroscopic techniques for characterizing this compound, and what critical data should be prioritized?

- Answer : The compound's structural confirmation relies on:

- IR spectroscopy : Identification of functional groups (e.g., C=O at ~1650–1750 cm⁻¹, C=N at ~1600 cm⁻¹, and thioether S-C at ~650–750 cm⁻¹) .

- ¹H/¹³C NMR : Key signals include the pyridazine proton (δ ~8.5–9.5 ppm), thiophene protons (δ ~7.0–7.5 ppm), and ethyl group protons (δ ~1.2–1.4 ppm for CH₃, δ ~2.5–3.0 ppm for CH₂) .

- Mass spectrometry : Molecular ion peaks (M⁺) and fragmentation patterns to confirm molecular weight and substituents .

- Methodological Note : Use deuterated DMSO or CDCl₃ for NMR solubility; cross-validate with high-resolution MS for accurate mass.

Q. How can researchers design a synthetic route for this compound with improved yield?

- Answer : A multi-step approach is recommended:

Step 1 : Synthesize the 5-ethyl-1,3,4-thiadiazol-2-amine core via cyclization of thiosemicarbazide derivatives under reflux in acetonitrile .

Step 2 : Couple the thiadiazole amine to a 2-oxoethylthio pyridazine intermediate using a Mitsunobu reaction or nucleophilic substitution (e.g., K₂CO₃ in DMF, 60–80°C) .

Step 3 : Attach the thiophene-2-carboxamide moiety via amide coupling (EDC/HOBt or DCC) in anhydrous THF .

- Optimization : Monitor reaction progress via TLC; purify intermediates via column chromatography (silica gel, ethyl acetate/hexane) .

Q. What in vitro assays are suitable for preliminary evaluation of biological activity?

- Answer : Prioritize:

- Antimicrobial activity : Broth microdilution (MIC assays) against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains, with pH-controlled media to account for solubility effects .

- Cytotoxicity : MTT or SRB assays using cancer cell lines (e.g., HeLa, MCF-7) and non-cancerous controls (e.g., HEK-293) .

Advanced Research Questions

Q. How can molecular docking studies elucidate potential mechanisms of action?

- Answer :

- Target Selection : Focus on enzymes with thiadiazole/pyridazine-binding pockets (e.g., GSK-3β, EGFR tyrosine kinase) .

- Protocol :

Prepare the compound’s 3D structure (optimize geometry with DFT at B3LYP/6-31G* level).

Dock using AutoDock Vina or Schrödinger Glide, validating with co-crystallized ligands (RMSD <2.0 Å acceptable) .

- Key Interactions : Hydrogen bonds with catalytic residues (e.g., Lys85 in GSK-3β), hydrophobic contacts with thiadiazole/ethyl groups .

Q. How to address contradictions between synthetic yields and predicted reactivity?

- Answer : Common issues include:

- Steric hindrance : Substituents on pyridazine/thiadiazole may block nucleophilic attack. Use bulky base (e.g., DBU) or elevated temperatures to enhance reactivity .

- Byproduct formation : Characterize impurities via LC-MS; optimize protecting groups (e.g., tert-butoxycarbonyl for amines) .

Q. What strategies resolve discrepancies in biological activity across cell lines?

- Answer : Investigate:

- Cellular uptake : Measure intracellular concentrations via HPLC-MS; correlate with activity .

- Metabolic stability : Incubate with liver microsomes to assess CYP450-mediated degradation .

- Target expression : Validate protein expression levels (e.g., Western blot for EGFR) in responsive vs. non-responsive cell lines .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.